molecular formula C21H24F3N3O B2518842 N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 1049395-87-0

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide

Cat. No. B2518842
CAS RN: 1049395-87-0
M. Wt: 391.438
InChI Key: UISKPLJDCASGTR-UHFFFAOYSA-N
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Description

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Anti-Inflammatory Activity

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide: has been investigated for its anti-inflammatory potential. In a study, a series of derivatives were synthesized, and their anti-inflammatory activities were evaluated using a carrageenan-induced rat paw edema model. Remarkably, all the synthesized compounds demonstrated potent anti-inflammatory effects . Further research in this area could explore the underlying mechanisms and potential clinical applications.

Acetylcholinesterase Inhibition

The compound’s structure suggests that it might interact with acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Designing and synthesizing derivatives of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide as AChE inhibitors could lead to novel therapeutic agents for treating neurodegenerative diseases like Alzheimer’s .

Antimicrobial Properties

Exploring the antimicrobial activity of this compound is another avenue. By modifying its structure, researchers could potentially develop derivatives with enhanced antibacterial or antifungal properties. Investigating the interactions with microbial targets and assessing their efficacy would be crucial .

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)19-10-5-4-9-18(19)20(28)25-11-6-12-26-13-15-27(16-14-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISKPLJDCASGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide

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